1-Benzyloxycarbonyl-4,4-bis-(2-hydroxyethyl)piperidine
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Overview
Description
Benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloride and ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
Benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-(2-hydroxyethyl)piperidine: A related compound with similar structural features.
Uniqueness
Benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
367282-77-7 |
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Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
benzyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c19-12-8-17(9-13-20)6-10-18(11-7-17)16(21)22-14-15-4-2-1-3-5-15/h1-5,19-20H,6-14H2 |
InChI Key |
MJQFBXYXMRKYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CCO)CCO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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